REACTION_CXSMILES
|
C(=O)=O.CC(C)=O.[NH3:8].C([O:11][C:12]([C:14]1[O:25][C:24]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([CH3:26])[C:16]=2[C:15]=1[O:27][CH3:28])=O)C>O1CCCC1>[CH3:28][O:27][C:15]1[C:16]2[N:17]([CH3:26])[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[C:24]=2[O:25][C:14]=1[C:12]([NH2:8])=[O:11] |f:0.1|
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C=2N(C=3C=CC=CC3C2O1)C)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ferric nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours as the excess ammonia
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask fitted with a Dewar condenser
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
Lithium amide was then generated by the addition, over one hour, of 1.78 g (0.26 mole) of freshly cut lithium metal ribbon
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition of 65 ml of cold tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The Dewar condenser was removed
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The total reaction mixture
|
Type
|
FILTRATION
|
Details
|
the crude amide product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC2=C1N(C=1C=CC=CC21)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |